An In-depth Technical Guide to (2-bromothiophen-3-yl)methanamine hydrochloride (CAS 157664-47-6): Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to (2-bromothiophen-3-yl)methanamine hydrochloride (CAS 157664-47-6): Synthesis, Properties, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of (2-bromothiophen-3-yl)methanamine hydrochloride (CAS 157664-47-6), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical and physical properties, outlines robust synthetic pathways, discusses its reactivity, and explores its applications as a versatile scaffold in the synthesis of complex molecular architectures.
Molecular Structure and Physicochemical Properties
(2-bromothiophen-3-yl)methanamine hydrochloride is a thiophene derivative featuring a brominated carbon at the 2-position and an aminomethyl group at the 3-position, supplied as its hydrochloride salt to improve stability and handling. The strategic placement of these functional groups—a reactive bromine atom amenable to cross-coupling reactions and a primary amine for nucleophilic additions and amide bond formation—makes it a valuable intermediate in organic synthesis.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 157664-47-6 | [1] |
| Molecular Formula | C₅H₇BrClNS | [1] |
| Molecular Weight | 228.54 g/mol | N/A |
| Synonyms | (2-Bromo-3-thienyl)methylamine hydrochloride, 2-Bromo-3-thiophenemethylamine hydrochloride, 3-(Aminomethyl)-2-bromothiophene hydrochloride | [1] |
| Appearance | White to yellow powder or crystals | [2] |
| Melting Point | 199 °C | [1] |
| Boiling Point | 70 °C at 0.01 mmHg (for free base) | [1] |
| Density | 1.669 g/cm³ (for free base) | [1] |
| Predicted XLogP | 1.5 | [3] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |
Synthesis and Manufacturing
Caption: Proposed synthetic workflow for (2-bromothiophen-3-yl)methanamine hydrochloride.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 2-Bromo-3-methylthiophene from 3-Methylthiophene
This initial step involves the regioselective electrophilic bromination of 3-methylthiophene. The methyl group at the 3-position directs the bromination primarily to the adjacent C2 position.
-
Materials: 3-Methylthiophene, N-Bromosuccinimide (NBS), Carbon Tetrachloride (or another suitable inert solvent).
-
Procedure:
-
Dissolve 3-methylthiophene (1.0 eq) in carbon tetrachloride in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-bromo-3-methylthiophene.[4]
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Step 2: Synthesis of 2-Bromo-3-(bromomethyl)thiophene
This step involves a radical bromination of the benzylic methyl group of 2-bromo-3-methylthiophene using NBS and a radical initiator.
-
Materials: 2-Bromo-3-methylthiophene, N-Bromosuccinimide (NBS), Benzoyl peroxide (or AIBN), Benzene (or another suitable solvent).
-
Procedure:
-
To a solution of 2-bromo-3-methylthiophene (1.0 eq) in dry benzene, add NBS (1.0 eq) and a catalytic amount of benzoyl peroxide.[4]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-3-(bromomethyl)thiophene, which can be used in the next step without further purification.
-
Step 3: Gabriel Synthesis of (2-bromothiophen-3-yl)methanamine
The Gabriel synthesis provides a classic and reliable method for converting the newly installed benzylic bromide into a primary amine, avoiding over-alkylation issues.[1][5]
-
Materials: 2-Bromo-3-(bromomethyl)thiophene, Potassium phthalimide, Anhydrous N,N-Dimethylformamide (DMF), Hydrazine hydrate, Ethanol.
-
Procedure:
-
Part A: N-Alkylation
-
In a round-bottom flask, dissolve 2-bromo-3-(bromomethyl)thiophene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.[5]
-
After completion, cool the mixture and pour it into ice water to precipitate the N-((2-bromothiophen-3-yl)methyl)phthalimide.
-
Collect the solid by vacuum filtration, wash with water, and dry thoroughly.
-
-
Part B: Hydrazinolysis (Deprotection)
-
Suspend the dried N-((2-bromothiophen-3-yl)methyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours.[5] A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to dissolve the amine product and precipitate any remaining phthalhydrazide.
-
Filter the mixture and wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Step 4: Formation of the Hydrochloride Salt
The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and ease of handling.
-
Materials: Crude (2-bromothiophen-3-yl)methanamine, Diethyl ether, Hydrochloric acid solution (e.g., 2M in diethyl ether).
-
Procedure:
-
Dissolve the crude amine from the previous step in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring.
-
A white precipitate of (2-bromothiophen-3-yl)methanamine hydrochloride will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~8.4-8.7 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar broadening from the nitrogen atom and exchange with residual water.
-
δ ~7.6-7.8 ppm (doublet, 1H): Thiophene ring proton at the 5-position.
-
δ ~7.1-7.3 ppm (doublet, 1H): Thiophene ring proton at the 4-position.
-
δ ~4.0-4.2 ppm (singlet or broad singlet, 2H): Methylene protons (-CH₂-). The signal may be broadened due to coupling with the ammonium protons.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~135-138 ppm: Quaternary carbon of the thiophene ring attached to the aminomethyl group (C3).
-
δ ~128-131 ppm: Thiophene ring carbon at the 5-position (C5).
-
δ ~125-128 ppm: Thiophene ring carbon at the 4-position (C4).
-
δ ~110-115 ppm: Brominated carbon of the thiophene ring (C2).
-
δ ~35-40 ppm: Methylene carbon (-CH₂-).
-
Mass Spectrometry (MS) (Predicted)
For the free base, (2-bromothiophen-3-yl)methanamine (Molecular Weight: 192.08 g/mol ), the following fragments would be expected in an Electron Ionization (EI) mass spectrum:
-
m/z ~191/193: Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio).
-
m/z ~112: Loss of Br radical.
-
m/z ~176/178: Loss of NH₂ radical.
The predicted m/z for the [M+H]⁺ adduct is 191.94771.[3]
Infrared (IR) Spectroscopy (Predicted)
-
~2800-3100 cm⁻¹: N-H stretching vibrations of the primary ammonium group.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations of the thiophene ring.
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~1400-1450 cm⁻¹: CH₂ scissoring vibration.
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~1000-1200 cm⁻¹: C-N stretching vibration.
-
~600-800 cm⁻¹: C-Br stretching vibration.
Reactivity and Synthetic Applications
The synthetic utility of (2-bromothiophen-3-yl)methanamine hydrochloride lies in the orthogonal reactivity of its two primary functional groups: the C-Br bond on the thiophene ring and the primary amine.
Caption: Key reaction pathways for (2-bromothiophen-3-yl)methanamine.
N-Acylation Protocol (Representative)
This protocol describes a typical procedure for forming an amide bond using the primary amine functionality.
-
Materials: (2-bromothiophen-3-yl)methanamine hydrochloride, Acyl chloride (e.g., Acetyl chloride), A non-nucleophilic base (e.g., Triethylamine or DIPEA), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Suspend (2-bromothiophen-3-yl)methanamine hydrochloride (1.0 eq) in anhydrous DCM.
-
Add the non-nucleophilic base (2.2 eq) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylated product, which can be further purified by column chromatography or recrystallization.
-
Suzuki Cross-Coupling (Conceptual)
The bromine atom at the 2-position of the thiophene ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds. The amine group should be protected (e.g., as a Boc-carbamate) prior to this reaction.
-
General Reaction: A protected (2-bromothiophen-3-yl)methanamine derivative can be coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., Dioxane/water or Toluene/ethanol/water) to yield the corresponding 2-aryl-3-(aminomethyl)thiophene derivative after deprotection.
Applications in Drug Discovery and Medicinal Chemistry
Thiophene-containing scaffolds are prevalent in a wide array of pharmaceuticals due to their ability to act as bioisosteres for phenyl rings and their favorable physicochemical properties. (2-bromothiophen-3-yl)methanamine hydrochloride serves as a versatile starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:
-
Kinase Inhibitors: The aminomethylthiophene core can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
GPCR Ligands: The scaffold can be functionalized to generate agonists or antagonists for G-protein coupled receptors.
-
Antiviral and Antibacterial Agents: Thiophene derivatives have been explored for their antimicrobial properties.
The dual functionality of this compound allows for the rapid generation of compound libraries for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery programs.
Safety and Handling
(2-bromothiophen-3-yl)methanamine hydrochloride is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection).[5]
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[5]
Conclusion
(2-bromothiophen-3-yl)methanamine hydrochloride is a high-value building block for synthetic and medicinal chemistry. Its well-defined structure and the orthogonal reactivity of its amine and bromide functional groups provide a reliable platform for the construction of diverse and complex molecular entities. The synthetic routes outlined in this guide, based on established and robust chemical transformations, offer a practical approach to its preparation. While publicly available experimental analytical data is limited, the predicted spectral characteristics provide a solid basis for its identification and characterization. With careful handling, this compound represents a powerful tool for researchers and scientists engaged in the discovery and development of novel therapeutics and functional materials.
References
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BuyersGuideChem. 2-Bromo-3-thiophenemethylamine | C5H6BrNS. Available at: [Link]
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PubChemLite. (2-bromothiophen-3-yl)methanamine (C5H6BrNS). Available at: [Link]
- Greenwood, S. D. W., et al. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 68(14).
- Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84.
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